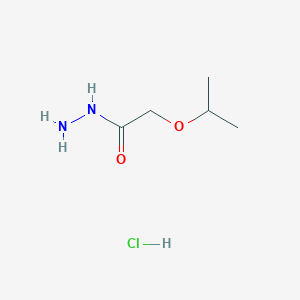
trans-4-Phenyl-3-buten-2-one-d10
Descripción general
Descripción
Trans-4-Phenyl-3-buten-2-one-d10, also known as Prenylindole, is a synthetic compound that has been widely used in scientific research. It is a deuterated analog of prenylindole, which is a potent cannabinoid receptor agonist. The deuterated version of prenylindole is used for research purposes as it provides a more stable and reliable compound for analysis.
Aplicaciones Científicas De Investigación
Photocatalytic Performance and Optical Properties
Research into coordination compounds based on d10 metals, like cobalt, copper, and manganese, in combination with various organic ligands, has shown significant potential in photocatalysis and optical applications. These compounds exhibit promising photocatalytic activities in degrading pollutants under UV light, which could be beneficial for environmental cleanup and water treatment processes. The study of these compounds' optical properties further suggests their potential application in developing photovoltaic devices and light-emitting materials (Wang et al., 2015).
Chemical Sensors
The development of chemical sensors for detecting metal ions is another application area. A study employing 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an ionophore for copper-selective sensors demonstrated the compound's efficacy in creating sensitive and selective electrochemical sensors. These sensors could be used for monitoring copper levels in various industrial and environmental samples, showcasing an application in analytical chemistry and environmental monitoring (Kopylovich et al., 2011).
Organic Electronics
In the field of organic electronics, research into the synthesis and properties of distyrylbenzene derivatives has led to the development of materials with high solid-state luminescence efficiency. These materials have been used to create organic light-emitting diodes (OLEDs) with attractive performance characteristics. The study of their amplified spontaneous emission in crystalline states suggests potential applications in developing more efficient and durable OLEDs for displays and lighting (Xie et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-ZLPBFNINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C([2H])([2H])[2H])/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584112 | |
| Record name | (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Phenyl-3-buten-2-one-d10 | |
CAS RN |
307496-22-6 | |
| Record name | (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-4-phenyl-3-buten-2-one-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)
![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)



![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)







